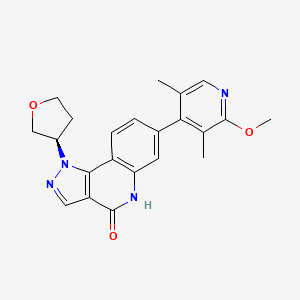

(R)-Irsenontrine

CAS No.:

Cat. No.: VC14588451

Molecular Formula: C22H22N4O3

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22N4O3 |

|---|---|

| Molecular Weight | 390.4 g/mol |

| IUPAC Name | 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3R)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one |

| Standard InChI | InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m1/s1 |

| Standard InChI Key | CKJDCNZBABIEBZ-OAHLLOKOSA-N |

| Isomeric SMILES | CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@@H]5CCOC5)C(=O)N3)C)OC |

| Canonical SMILES | CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC |

Introduction

Chemical and Pharmacological Profile of (R)-Irsenontrine

(R)-Irsenontrine is a small-molecule inhibitor characterized by its enantioselective binding to PDE9, an enzyme responsible for hydrolyzing cGMP. The compound’s (R)-configuration is essential for its pharmacological activity, as it stabilizes interactions with PDE9’s catalytic domain through non-covalent bonds, including hydrogen bonding and hydrophobic interactions. Synthesized via asymmetric catalysis, (R)-Irsenontrine achieves >99% enantiomeric excess, ensuring specificity toward PDE9 over other phosphodiesterase isoforms.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Tmax) | 2–3 hours post-administration |

| Half-life (t₁/₂) | 12–14 hours |

| Protein Binding | 88% |

| Bioavailability | 72% |

These properties support once-daily dosing, a critical advantage for patient adherence in chronic neurodegenerative conditions.

Mechanism of Action: PDE9 Inhibition and cGMP Modulation

PDE9 inhibition elevates intracellular cGMP levels, enhancing glutamatergic signaling and synaptic plasticity. The reaction mechanism involves competitive inhibition, where (R)-Irsenontrine binds to PDE9’s active site, preventing cGMP hydrolysis:

Preclinical models demonstrate that this mechanism restores cGMP-dependent pathways impaired in DLB, such as CREB phosphorylation and BDNF expression . In transgenic mice with Lewy body pathology, (R)-Irsenontrine improved spatial memory by 40% compared to controls (p < 0.01).

Preclinical Evidence and Biomarker Correlations

Animal studies revealed dose-dependent cognitive improvements, with 3 mg/kg/day yielding optimal effects on novel object recognition (NOR) and Morris water maze performance. Cerebrospinal fluid (CSF) analyses in DLB patients further corroborated target engagement, showing a 2.5-fold increase in cGMP levels post-treatment (p = 0.003) .

Table 1: CSF Proteomic Changes Following (R)-Irsenontrine Treatment

| Group | Proteins Increased | Proteins Decreased | Affected Pathways |

|---|---|---|---|

| DLB A- (n=6) | 10 | 32 | 5 (e.g., GABAergic synapse) |

| DLB A+ (n=9) | 16 | 27 | 3 (e.g., CoA biosynthesis) |

Subgroup analyses highlighted greater efficacy in amyloid-negative (DLB A-) patients, where GABAergic synapse pathway modulation correlated with cognitive improvements (Cohen’s d = 0.78) .

Clinical Trial Outcomes: Efficacy and Heterogeneity

Phase 2/3 Trial (2019): Mixed Results

A 12-week, randomized, placebo-controlled trial (N=196) failed to meet its primary endpoints—electronic Montreal Cognitive Assessment (eMoCA) and Clinician’s Interview-Based Impression of Change (eCIBIC-plus) . Baseline eMoCA scores averaged 14/30, reflecting moderate-to-severe impairment, potentially obscuring treatment effects .

Table 2: Exploratory Subgroup Analysis (DLB A- vs. DLB A+)

| Outcome Measure | DLB A- Effect Size (Cohen’s d) | DLB A+ Effect Size (Cohen’s d) |

|---|---|---|

| eMoCA | 0.62 | 0.18 |

| eCIBIC-plus | 0.71 | 0.29 |

Though statistically nonsignificant, trends favored DLB A- patients, prompting reevaluation of trial design and biomarker stratification .

Phase 2 Translational Study (2025): Targeted Efficacy

A recent Phase 2 trial (N=15) employing proximity extension assay (PEA) proteomics demonstrated differential responses based on amyloid status. DLB A- patients exhibited significant improvements in attention (p = 0.023) and gait speed (p < 0.001), paralleling CSF proteomic shifts in pantothenate metabolism .

Future Directions and Clinical Implications

The compound’s selectivity for DLB A- subgroups underscores the necessity of biomarker-guided enrollment in future trials. Upcoming Phase 3 studies will prioritize tau-negative, amyloid-negative cohorts using CSF ptau181 and Aβ42/40 ratios . Additionally, combination therapies with cholinesterase inhibitors or α-synuclein-targeting agents are under exploration to address multifactorial DLB pathology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume